5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile
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Overview
Description
5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-A]pyridine-3-carbonitrile with various reagents under controlled conditions . The reaction conditions often include the use of deep eutectic solvents (DES), which provide a benign environment, high yield, and scalable production .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of DES in the synthesis process not only enhances the yield but also simplifies the work-up procedure, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically mild, allowing for selective transformations without compromising the integrity of the fused ring system .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-A]pyrimidine: This compound shares a similar fused ring structure but differs in the presence of a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-D]pyrimidine: Another related compound with a different ring fusion pattern, which affects its chemical properties and applications.
Uniqueness
5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct reactivity and potential for functionalization. Its combination of chemical stability and biological activity makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H7N3 |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-7-2-3-12-9(4-7)8(5-10)6-11-12/h2-4,6H,1H3 |
InChI Key |
CPSDQLIKUOLOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=NN2C=C1)C#N |
Origin of Product |
United States |
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